molecular formula C23H27N5O2 B2909070 1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one CAS No. 939242-31-6

1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2909070
CAS No.: 939242-31-6
M. Wt: 405.502
InChI Key: DJVDRGGTAUVADQ-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
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Biological Activity

1-Ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one, also known by its CAS number 939242-57-6, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H25N3O2C_{19}H_{25}N_{3}O_{2} with a molecular weight of 327.4 g/mol. Its structure includes multiple pyridine rings and a piperazine moiety, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC19H25N3O2C_{19}H_{25}N_{3}O_{2}
Molecular Weight327.4 g/mol
CAS Number939242-57-6

Research indicates that compounds containing pyridine and piperazine derivatives often interact with various biological targets, including:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it affects DNA synthesis and cellular replication. Compounds similar to this have shown high affinity for DHFR, leading to potential applications in cancer therapy by disrupting nucleotide synthesis .
  • Kinase Activity : The compound may also exhibit inhibitory effects on tyrosine kinases, which play significant roles in cell signaling pathways related to cancer progression and other diseases .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, derivatives have shown promising results against melanoma and urothelial cancers by targeting DHFR and related pathways .

Neuropharmacological Effects

The piperazine moiety suggests potential interactions with neurotransmitter systems. Some derivatives exhibit affinity for serotonin receptors, indicating possible applications in treating mood disorders or anxiety .

Case Studies

  • In Vitro Studies : A study evaluated the effects of pyridine derivatives on cancer cell lines, revealing significant cytotoxicity correlated with DHFR inhibition. The compound demonstrated IC50 values comparable to established chemotherapeutics .
  • Animal Models : In rodent models, the administration of similar pyridine-piperazine compounds resulted in reduced tumor sizes and improved survival rates when combined with standard chemotherapy agents .

Summary of Findings

The biological activity of this compound appears promising based on its mechanisms involving DHFR inhibition and potential kinase activity modulation. Further research is warranted to fully elucidate its therapeutic potential across various diseases.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-3-28-17(2)16-19(29)21(23(28)30)22(18-8-4-6-10-24-18)27-14-12-26(13-15-27)20-9-5-7-11-25-20/h4-11,16,22,29H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDRGGTAUVADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.